molecular formula C10H13NO5S2 B1421603 N-(3-acetylphenyl)-N-methanesulfonylmethanesulfonamide CAS No. 1258650-02-0

N-(3-acetylphenyl)-N-methanesulfonylmethanesulfonamide

Cat. No.: B1421603
CAS No.: 1258650-02-0
M. Wt: 291.3 g/mol
InChI Key: OXYRAWQEFLAYQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-N-methanesulfonylmethanesulfonamide is a useful research compound. Its molecular formula is C10H13NO5S2 and its molecular weight is 291.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemoselective N-Acylation Reagents

N-(3-acetylphenyl)-N-methanesulfonylmethanesulfonamide and related compounds have been explored for their potential as chemoselective N-acylation reagents. A study by Kondo et al. (2000) developed a variety of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, demonstrating their effectiveness and chemoselectivity as N-acylation reagents (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Structural Studies

In-depth structural studies have been conducted on derivatives of this compound, focusing on bond conformations and parameters. Gowda, Foro, and Fuess (2007) have extensively analyzed the conformation of the N—H bond in various derivatives, such as N-(2,3-Dichlorophenyl)methanesulfonamide and N-(3,4-Dichlorophenyl)methanesulfonamide, providing valuable insights into their molecular structures (Gowda, Foro, & Fuess, 2007a)(Gowda, Foro, & Fuess, 2007b).

Synthesis of 3-(Phenylsulfonyl)pyrrolidines

Craig, Jones, and Rowlands (2000) explored the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines, which involves the reaction of lithiated (phenylsulfonyl)methane with enantiomerically pure N-diphenylphosphinylaziridines. This study contributes to understanding the chemical reactions and potential applications of this compound in synthesizing complex organic compounds (Craig, Jones, & Rowlands, 2000).

Molecular Conformation and Crystal Assembly

Fernandes et al. (2011) investigated the discrete role of chlorine substitutions in arylsulfonamides, including compounds related to this compound. This research provides insight into the impact of chloro substitution on molecular conformation and crystal assembly, which is crucial for understanding the chemical behavior and potential applications of these compounds (Fernandes et al., 2011).

Properties

IUPAC Name

N-(3-acetylphenyl)-N-methylsulfonylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S2/c1-8(12)9-5-4-6-10(7-9)11(17(2,13)14)18(3,15)16/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYRAWQEFLAYQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N(S(=O)(=O)C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(3-acetylphenyl)-N-methanesulfonylmethanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3-acetylphenyl)-N-methanesulfonylmethanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(3-acetylphenyl)-N-methanesulfonylmethanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(3-acetylphenyl)-N-methanesulfonylmethanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(3-acetylphenyl)-N-methanesulfonylmethanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(3-acetylphenyl)-N-methanesulfonylmethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.